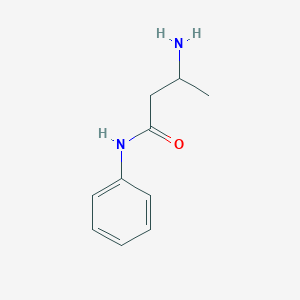

![molecular formula C19H17N5O2 B2673657 N-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 393786-56-6](/img/structure/B2673657.png)

N-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

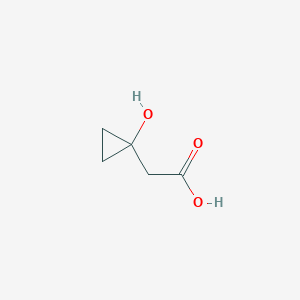

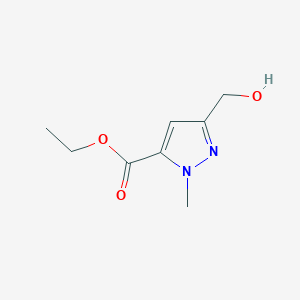

“N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been synthesized via a Dimroth rearrangement . It was designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Synthesis Analysis

The compound was synthesized via a Dimroth rearrangement . The synthesis process involved refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .Molecular Structure Analysis

The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group Pca2 1 . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .Chemical Reactions Analysis

The compound shows interesting selectivity towards CLK1 and DYRK1A kinases . The reaction is extremely sensitive to the presence of traces of water in the reaction mixture .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.28 . It is a powder at room temperature . The InChI code of the compound is 1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3, (H,14,15,16) .科学研究应用

Kinase Inhibition

DMPP has been identified as a novel inhibitor of CLK1 (Cdc2-like kinase 1) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A). These kinases play crucial roles in cellular processes and are implicated in diseases such as Alzheimer’s . The crystal structure of DMPP provides insights into its three-dimensional arrangement, aiding in the design of derivatives with improved selectivity and efficacy.

NF-κB Inhibition

A related compound, N-(tetrahydroquinolin-1-yl) amide , could serve as an NF-κB inhibitor . This property is particularly relevant for anticancer drug research . NF-κB is a transcription factor involved in inflammation and cell survival pathways.

Retinoid Nuclear Modulation

DMPP analogues exhibit potential as retinoid nuclear modulators . These compounds play a crucial role in treating metabolic and immunological diseases . Retinoids are essential for cell differentiation, growth, and immune function.

Anti-Inflammatory Effects

Lipopolysaccharide (LPS)-induced inflammatory mediators: derived from DMPP may have a beneficial impact on various brain disorders. Neuroinflammation involving microglial activation is a key factor in the pathogenesis of such diseases .

Antitumor Activity

While not directly related to DMPP, piritrexim , another pyridopyrimidine, has shown antitumor effects by inhibiting dihydrofolate reductase (DHFR) . This finding underscores the potential of pyridopyrimidines in cancer therapy.

N-Heterocycles and Biological Activity

DMPP belongs to the class of N-heterocycles , which have diverse biological activities. Further exploration of its scaffold and derivatives may reveal additional therapeutic applications .

作用机制

未来方向

The compound shows potential for therapeutic interest, especially in the treatment of diseases like cancer, neurodegenerative disorders, and cardiovascular diseases . Future research could focus on exploring its potential therapeutic uses and improving its selectivity towards CLK1 and DYRK1A kinases . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-25-16-9-8-13(10-17(16)26-2)23-18-15-11-22-24(19(15)21-12-20-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPSNQWRKXCHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)

![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)